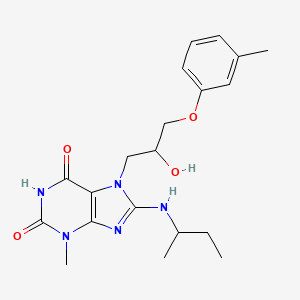
8-(sec-butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(sec-butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule, structurally characterized by its purine base conjugated with an array of substituents that confer its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 8-(sec-butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions starting from purine derivatives. Common steps include alkylation, amination, and hydroxylation. Key reagents might include alkyl halides, amines, and alcohols, with catalysts like palladium or bases such as sodium hydride to facilitate reactions. Reaction conditions vary but often involve solvents like DMF or DMSO and temperatures ranging from 50 to 150°C.
Industrial Production Methods: : Scaling up this synthesis for industrial purposes requires optimization for efficiency and yield. This might involve batch or continuous flow reactors, ensuring precise control over reaction conditions. Catalysts and reagents used must be cost-effective and readily available, balancing performance and economic viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, primarily on the sec-butylamino group, leading to N-oxide derivatives.
Reduction: : Reduction can occur on various double bonds within the purine ring or substituents.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild acidic conditions.
Reduction: : Hydrogen gas with palladium/carbon catalyst (Pd/C) at room temperature.
Substitution: : Nucleophiles such as sodium alkoxides under basic conditions.
Major Products: : The products formed depend on the type of reaction; for example, oxidation may yield N-oxides, reduction can produce saturated derivatives, and substitutions introduce various functional groups like ethers or esters.
Scientific Research Applications
This compound's structural complexity and functional groups make it valuable in diverse research areas:
Chemistry: : Used as a precursor or intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: : Potential use as a molecular probe to study enzyme activity and metabolic pathways.
Medicine: : Investigated for its pharmacological properties, possibly as an anti-inflammatory, antiviral, or anticancer agent.
Industry: : Applications in materials science, particularly in developing new polymers or as a catalyst.
Mechanism of Action
The compound exerts its effects through multiple pathways, depending on its application:
Molecular Targets: : It may interact with enzymes, inhibiting or activating them, which could be crucial in therapeutic contexts.
Pathways Involved: : Depending on its target, it may influence cellular signaling pathways, affecting cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Compared to other purine derivatives, 8-(sec-butylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique in its specific functional groups, which confer distinct physical and chemical properties.
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): : Another purine derivative, known for its stimulant properties.
Theobromine (3,7-dimethylxanthine): : Similar structure but different pharmacological effects, used in treating heart disease.
Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol): : A purine analog, used to treat gout by inhibiting xanthine oxidase.
By comparing these compounds, we highlight the unique interactions and applications possible due to the specific structural features of this compound.
What fascinates you about this compound's story?
Properties
IUPAC Name |
8-(butan-2-ylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-13(3)21-19-22-17-16(18(27)23-20(28)24(17)4)25(19)10-14(26)11-29-15-8-6-7-12(2)9-15/h6-9,13-14,26H,5,10-11H2,1-4H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNUKXJYAJVHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
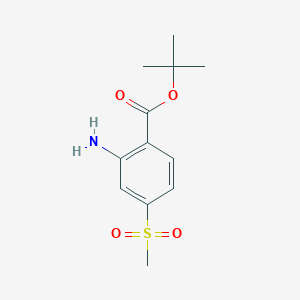
![1-(2,4-dimethoxyphenyl)-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B2449871.png)
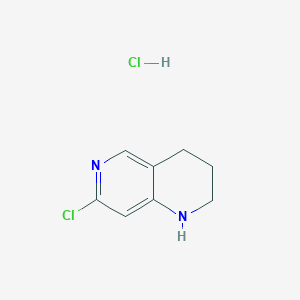
![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B2449873.png)
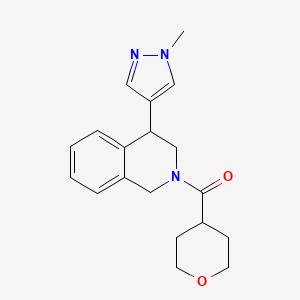
![N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449876.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2449877.png)
![5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2449878.png)
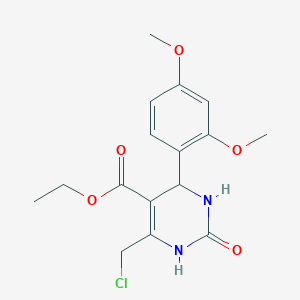
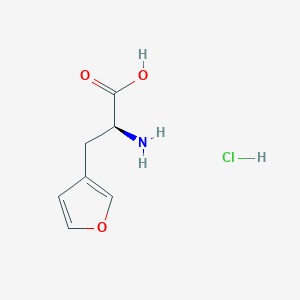
![methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
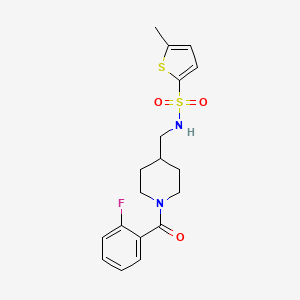
![N-(3-methoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449890.png)
![N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2449892.png)
